4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride
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Overview
Description
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride is an organic compound belonging to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with diamine and methoxyethoxy groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride typically involves electrophilic aromatic substitution reactionsThe final step involves the addition of diamine groups under controlled conditions to ensure the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:
4-(2-Methoxyethoxy)benzene-1,3-diamine: This compound lacks the additional ethoxy groups, making it less versatile in certain applications.
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has a similar structure but lacks the diamine groups, limiting its use in reactions requiring amine functionalities
The unique combination of methoxyethoxy and diamine groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
93805-25-5 |
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Molecular Formula |
C11H20Cl2N2O3 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,12-13H2,1H3;2*1H |
InChI Key |
LVYLLCADFSAKDQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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